molecular formula C10H18ClNO3 B1529762 tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate CAS No. 650579-38-7

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Cat. No. B1529762
CAS RN: 650579-38-7
M. Wt: 235.71 g/mol
InChI Key: LKTUWBGNUYXETD-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 650579-38-7 . It has a molecular weight of 235.71 and its IUPAC name is tert-butyl 2-(chloromethyl)-4-morpholinecarboxylate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of a variety of bioactive molecules. Its structure allows for the introduction of morpholine rings, which are prevalent in pharmaceuticals due to their favorable interaction with biological macromolecules .

Development of Antibacterial and Antifungal Agents

Research indicates that derivatives of N-BOC-2-CHLOROMETHYL-MORPHOLINE have shown moderate activity against several microorganisms, suggesting potential use in developing new antibacterial and antifungal treatments .

Organocatalysis

Morpholine derivatives are used as organocatalysts in chemical reactions. The presence of the morpholine ring can influence the reactivity and selectivity of catalyzed reactions, which is crucial in the synthesis of complex organic compounds .

Drug Discovery and Design

The compound’s ability to be easily modified makes it a valuable building block in drug discovery. It can be used to create a wide range of derivatives with potential therapeutic effects .

Chemical Synthesis and Modification

It is used in various chemical synthesis processes, including the preparation of morpholines and morpholinones from related compounds. This is particularly important in the synthesis of compounds with specific stereochemistry .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

tert-butyl 2-(chloromethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUWBGNUYXETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728256
Record name tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

CAS RN

650579-38-7
Record name tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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